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Cat. No.: B1356709

Abstract

Cinnoline-3-carbaldehyde, a key heterocyclic aldehyde, stands as a molecule of significant
interest for researchers in medicinal chemistry and materials science. The cinnoline scaffold,

an isostere of quinoline, is a well-established pharmacophore found in numerous biologically
active compounds. The introduction of a carbaldehyde group at the 3-position provides a
versatile synthetic handle for the elaboration of the core structure, enabling the exploration of a
wide chemical space for drug discovery and the development of novel functional materials. This
technical guide provides a comprehensive overview of the fundamental properties, proposed
synthetic routes, and potential applications of cinnoline-3-carbaldehyde, offering valuable
insights for scientists engaged in the design and synthesis of novel cinnoline-based derivatives.

Introduction: The Significance of the Cinnoline
Scaffold

The cinnoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to
a pyridazine ring, is a prominent structural motif in a vast array of compounds exhibiting diverse
pharmacological activities.[1][2] Derivatives of cinnoline have been reported to possess a broad
spectrum of biological properties, including antimicrobial, anti-inflammatory, anticancer, and
antimalarial activities.[3][4][5][6] The arrangement of the two adjacent nitrogen atoms in the
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heterocyclic ring influences the electronic distribution and steric environment of the molecule,
contributing to its unique binding interactions with various biological targets.[7]

The aldehyde functionality at the 3-position of the cinnoline ring in cinnoline-3-carbaldehyde
serves as a critical electrophilic center and a versatile building block for a multitude of organic
transformations. This allows for the facile introduction of diverse functional groups and the
construction of more complex molecular architectures, making it a valuable intermediate in
synthetic organic chemistry.

Physicochemical Properties of Cinnoline-3-
carbaldehyde

While comprehensive experimental data for cinnoline-3-carbaldehyde is not extensively
documented in publicly available literature, its basic properties can be summarized. Further
experimental validation is recommended for precise characterization.

Property Value Source
Chemical Formula CoHeN20 [7]
Molecular Weight 158.16 g/mol [7]

CAS Number 51073-57-5 [7]
Appearance Expected to be a solid N/A
Melting Point Not reported N/A
Boiling Point Not reported N/A

- Expected to be soluble in
Solubility ] N/A
common organic solvents

Proposed Synthetic Routes

A direct, high-yield synthesis of cinnoline-3-carbaldehyde is not well-documented. However, a
plausible and logical synthetic pathway can be proposed based on established named
reactions and functional group transformations. The following multi-step synthesis is a viable
approach for laboratory-scale preparation.
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Overview of the Proposed Synthetic Workflow

The proposed synthesis commences with the well-known Richter Cinnoline Synthesis to
construct the core heterocyclic scaffold with a carboxylic acid handle at the 3-position. This is
followed by the conversion of the carboxylic acid to the corresponding aldehyde via a suitable

reduction method.

Step 1: Richter Cinnoline Synthesis

o-Aminophenylpropiolic Acid
NaNO3z, HCI
Diazonium Salt Intermediate
Cyclization (H20, heat)
4-Hydroxycinnoline-3-carboxylic Acid

Reduction of C4-OH

Step 2: Functignal Group Manipulations

Cinnoline-3-carboxylic Acid
SOCI: or (COCI)2
Cinnoline-3-carbonyl Chloride
Reduction (e.g., Rosenmund)

Cinnoline-3-carbaldehyde
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Caption: Proposed synthetic workflow for Cinnoline-3-carbaldehyde.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid via Richter Cinnoline Synthesis

The Richter Cinnoline Synthesis is a classical method for the formation of the cinnoline ring
system.[8][9][10]

o Rationale: This reaction utilizes a readily available ortho-substituted aniline derivative to
construct the bicyclic cinnoline core. The reaction proceeds through a diazotization followed
by an intramolecular cyclization, directly installing a carboxylic acid group at the desired 3-
position.

e Protocol:

o

Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid at 0-5 °C.

o Add a solution of sodium nitrite in water dropwise while maintaining the temperature below
5 °C to form the diazonium salt intermediate.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat gently to induce cyclization.

o The product, 4-hydroxycinnoline-3-carboxylic acid, will precipitate from the solution upon
cooling.

o Collect the solid by filtration, wash with cold water, and dry.
Step 2: Reduction of the 4-Hydroxy Group

» Rationale: The hydroxyl group at the 4-position needs to be removed to obtain the parent
cinnoline ring system. This can be achieved through a variety of reductive methods. A
common method involves conversion to a 4-chloro derivative followed by catalytic
hydrogenation.
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e Protocol:

o Treat 4-hydroxycinnoline-3-carboxylic acid with a chlorinating agent such as phosphorus
oxychloride (POCIs) to yield 4-chlorocinnoline-3-carboxylic acid.

o Subject the 4-chlorocinnoline-3-carboxylic acid to catalytic hydrogenation (e.g., Hz, Pd/C)
in the presence of a base (e.g., MgO or triethylamine) to reductively remove the chlorine
atom, affording cinnoline-3-carboxylic acid.

Step 3: Conversion of Cinnoline-3-carboxylic Acid to Cinnoline-3-carbaldehyde

The direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-
reduction to the corresponding alcohol. A common strategy involves the conversion of the
carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can
then be selectively reduced.[11][12][13][14][15]

o Rationale: The Rosenmund reduction of the corresponding acid chloride is a classic and
effective method for this transformation. Alternatively, modern methods involving the
reduction of activated esters can also be employed.

e Protocol (via Rosenmund Reduction):

o Convert cinnoline-3-carboxylic acid to cinnoline-3-carbonyl chloride by reacting it with
thionyl chloride (SOCI2) or oxalyl chloride.

o Perform a Rosenmund reduction on the resulting acid chloride. This involves bubbling
hydrogen gas through a solution of the acid chloride in an inert solvent (e.g., toluene) in
the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate, poisoned
with quinoline-sulfur).

o Monitor the reaction progress carefully to avoid over-reduction to the alcohol.

o Upon completion, work up the reaction mixture to isolate cinnoline-3-carbaldehyde.
Purification can be achieved through column chromatography.

Reactivity Profile
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The reactivity of cinnoline-3-carbaldehyde is primarily dictated by the electrophilic nature of
the aldehyde group and the electronic properties of the cinnoline ring system.

Oxidation Reduction Nucleophilic Addition Condensation Reactions

(Cinnoline—s—carboxylic Aci(D Cinnolin-3-ylmethanol Gdducts (e.g., with Grignardsa Emines, Enamines, Hydrazones)

Click to download full resolution via product page
Caption: Reactivity profile of Cinnoline-3-carbaldehyde.

o Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid
(cinnoline-3-carboxylic acid) using standard oxidizing agents such as potassium
permanganate (KMnOa4) or chromium trioxide (CrOs).

e Reduction: The aldehyde can be reduced to the primary alcohol (cinnolin-3-ylmethanol)
using reducing agents like sodium borohydride (NaBHa4) or lithium aluminum hydride
(LiAIHa4).

¢ Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide
range of nucleophiles, including Grignard reagents and organolithium compounds, to form
secondary alcohols.

o Condensation Reactions: Cinnoline-3-carbaldehyde is expected to undergo condensation
reactions with primary amines to form imines (Schiff bases), with secondary amines to form
enamines, and with hydrazine derivatives to yield hydrazones.[1] These reactions are
fundamental in the synthesis of a diverse range of derivatives for biological screening.
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Applications in Drug Discovery and Materials
Science

The cinnoline scaffold is a privileged structure in medicinal chemistry, and cinnoline-3-
carbaldehyde serves as a key starting material for the synthesis of novel drug candidates.

Y

Anti-inflammatory Agents Antimicrobial Agents Anticancer Agents Functional Materials

Novel Schiff Bases [Heterocyclic Adducts] Polymer Conjugates

Click to download full resolution via product page
Caption: Potential applications of Cinnoline-3-carbaldehyde.

e Medicinal Chemistry: The aldehyde group can be elaborated into a variety of functional
groups to modulate the pharmacokinetic and pharmacodynamic properties of the resulting
cinnoline derivatives. For instance, the synthesis of Schiff bases from cinnoline-3-
carbaldehyde and various amines can lead to compounds with potential antimicrobial or
anticancer activity. The ability to readily form new carbon-carbon and carbon-heteroatom
bonds makes this compound an invaluable tool for generating libraries of novel compounds
for high-throughput screening.

e Materials Science: The aromatic and electron-deficient nature of the cinnoline ring system,
coupled with the reactive aldehyde group, makes cinnoline-3-carbaldehyde a candidate for
the synthesis of novel organic materials. It could be incorporated into polymers or
macrocycles for applications in electronics, sensing, or as a component in the synthesis of

dyes and pigments.
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Safety and Handling

Specific toxicity data for cinnoline-3-carbaldehyde is not available. However, as with all
laboratory chemicals, it should be handled with appropriate care. It is advisable to work in a
well-ventilated fume hood and to wear personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Cinnoline-3-carbaldehyde is a molecule with significant untapped potential. While detailed
experimental data remains to be fully elucidated, its structural features strongly suggest its
utility as a versatile intermediate in the synthesis of novel compounds with promising
applications in drug discovery and materials science. The proposed synthetic routes and the
outlined reactivity profile provide a solid foundation for researchers to explore the chemistry of
this intriguing heterocyclic aldehyde. Further investigation into the synthesis, characterization,
and reactivity of cinnoline-3-carbaldehyde is warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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